molecular formula C14H28N4O12P2 B602221 Uridine Diphosphate Choline Ammonium Salt CAS No. 99492-83-8

Uridine Diphosphate Choline Ammonium Salt

Cat. No. B602221
CAS RN: 99492-83-8
M. Wt: 506.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine Diphosphate Choline Ammonium Salt is a chemical compound that contains two molecules of uridine and one molecule of choline . It is a vital biochemical constituent in choline metabolism, not only serving as a precursor for acetylcholine, a neurotransmitter related to cognitive function and memory, but also exerts neuroprotective effects through a host of therapeutic pathways .


Molecular Structure Analysis

The molecular formula of Uridine Diphosphate Choline Ammonium Salt is C14H28N4O12P2 . It is a hexamer with an empirical formula of C6H14N4O13P3 .

Scientific Research Applications

Choline-Containing Phospholipids in Neurodegeneration and Cerebrovascular Diseases

Choline, a vital component in the structure of cell membranes, plays a crucial role in maintaining cellular integrity. Research into choline-containing phospholipids (CCPLs), such as phosphatidylcholine (PC) and choline alphoscerate (GPC), has revealed their significance in cellular functions, including SM synthesis and fatty acid/GPC formation. Notably, cytidine-diphosphocholine and GPC have been identified as neuroprotective agents, potentially useful in treating cerebrovascular accidents and neurodegenerative disorders like Alzheimer and vascular dementia. Their ability to protect cell membranes suggests their potential in addressing neurodegeneration associated with acute (stroke) and chronic (dementia) brain disorders. This underscores the necessity for further research into new choline derivatives for treating nervous system diseases characterized by cholinergic impairment (S. Tayebati et al., 2015).

UGT1A1 Inhibitors Screening and Characterization

The enzyme uridine-diphosphate glucuronosyltransferase 1A1 (UGT1A1) plays a critical role in the conjugation and detoxification of endogenous and xenobiotic compounds. The inhibition of UGT1A1 can lead to adverse drug interactions and metabolic disorders. Screening for UGT1A1 inhibitors is recommended by health authorities to prevent these adverse effects, highlighting the importance of understanding UGT1A1-ligand interactions. This review emphasizes the advancements in developing UGT1A1 probes and the characterization of UGT1A1 inhibitors, showcasing the challenges and future directions in this research area (X. Lv et al., 2018).

Environmental Applications: Nitrous Oxide Production and Ammonium-Nitrogen Recovery

Nitrifier denitrification, the reduction of nitrite by ammonia-oxidizing bacteria, significantly contributes to nitrous oxide emissions from ammonium in soils. Understanding the conditions that favor nitrifier denitrification, such as low oxygen environments and large NO2− concentrations, is crucial for addressing nitrous oxide emissions in agricultural settings (N. Wrage-Mönnig et al., 2018). Similarly, struvite crystallization technology offers a sustainable method for recovering ammonium nitrogen from wastewater, highlighting the role of magnesium-ammonium phosphate (MAP) salt in improving wastewater treatment efficiency and recovering valuable materials (M. Darwish et al., 2016).

Safety And Hazards

The safety data sheet for Uridine Diphosphate Choline Ammonium Salt suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Uridine and choline work synergistically with DHA to increase phosphatidylcholine formation, providing a compelling rationale to combine these nutrients. A multinutrient enriched with uridine, choline, and DHA developed to support brain function has been evaluated in randomized controlled trials covering a spectrum of dementia from MCI to moderate AD . This suggests potential future directions in the field of neurodegenerative diseases.

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O12P2.C5H14NO/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;1-6(2,3)4-5-7/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);7H,4-5H2,1-3H3/q;+1/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRGZHKAEBNXGI-IAIGYFSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N3O13P2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine Diphosphate Choline Ammonium Salt

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